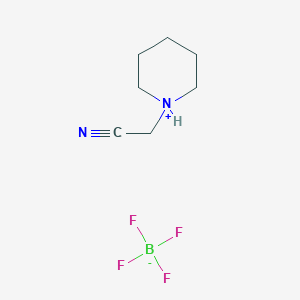
1-(Cyanomethyl)piperidinium Tetrafluoroborate
Descripción general
Descripción
1-(Cyanomethyl)piperidinium Tetrafluoroborate is a chemical compound that has been used as a cyanylation reagent for protein sulfhydryl groups and to prepare protein-polysaccharide conjugates . It is also employed as an activating agent for polysaccharide resins and conjugation of lipopolysaccharides while retaining endotoxic activity .
Synthesis Analysis
Wada et al. developed this compound conjugates, with a highly less nucleophilic counteranion, BF4-. It has appropriate proton-donating ability as a condensation activator to give the corresponding dinucleotide without any loss of the diastereopurity .Molecular Structure Analysis
The molecular formula of this compound is C7H13BF4N2 . The molecular weight is 212.00 .Chemical Reactions Analysis
This compound has been used as a condensation activator in chemical reactions . It has appropriate proton-donating ability to give the corresponding dinucleotide without any loss of the diastereopurity .Physical And Chemical Properties Analysis
This compound is a crystal with a melting point of 105°C .Aplicaciones Científicas De Investigación
Intramolecular Charge-Transfer Fluorescence in Polymerization Monitoring
The fluorescence spectra of a related compound, 1-phenyl-4-(4-cyano-1-naphthylmethylene)piperidine, exhibit significant spectral shifts during the polymerization of methylmethacrylate (MMA) to poly(methylmethacrylate) (PMMA). This spectral shift, from an emission maximum at 565 nm in the monomer to 450 ± 5 nm in the polymer, alongside increased fluorescence polarization, highlights the compound's potential as a mobility probe in polymer matrices due to its responsive fluorescent properties (Ramesdonk et al., 1987).
Morphology Control in Nanostructure Synthesis
Template-free electrodeposition from an ionic liquid binary mixture, specifically one containing a related piperidinium compound, showcases the ability to tune the morphology of Te one-dimensional nanostructures. The applied potential and the ionic liquid's composition significantly influence the shape and dimensions of the deposited nanostructures, indicating a method to control the synthesis of nanomaterials using piperidinium ionic liquids (Thiébaud et al., 2016).
Ionic Liquid Crystals for Mesomorphic Material Design
Piperidinium, along with other cations, when combined with various anions including tetrafluoroborate, leads to the formation of ionic liquid crystals exhibiting rich mesomorphic behavior. Such materials, depending on the cation-anion pairing, display high-ordered smectic phases, smectic A phases, and hexagonal columnar phases, useful in advanced material applications for displays, sensors, and other technologies (Lava et al., 2009).
Advanced Materials and Nanotechnology
The synthesis and investigation of zirconium fluoride phosphonate derivatives containing piperidine groups highlight the potential of such compounds in constructing materials with 1D and 2D structures. These materials could be leveraged in various applications, including catalysis, molecular sieves, or as components in composite materials, due to their unique inorganic-organic hybrid structures (Taddei et al., 2011).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-piperidin-1-ium-1-ylacetonitrile;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.BF4/c8-4-7-9-5-2-1-3-6-9;2-1(3,4)5/h1-3,5-7H2;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIKBRNFKUNHIN-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC[NH+](CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693710 | |
| Record name | 1-(Cyanomethyl)piperidin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
434937-12-9 | |
| Record name | 1-(Cyanomethyl)piperidin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Cyanomethyl)piperidinium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B1523443.png)
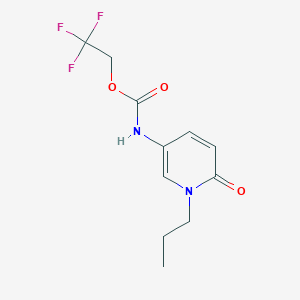
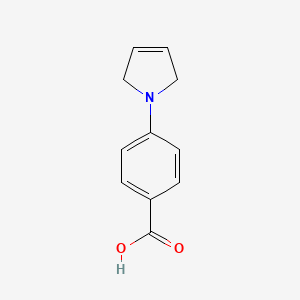
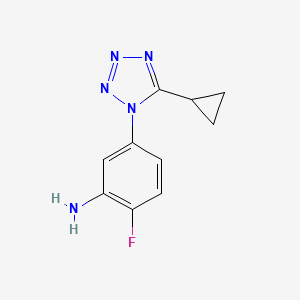

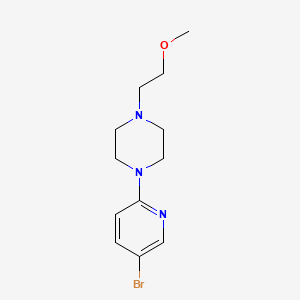
![1-{[(Tert-butoxy)carbonyl]amino}-2-methylcyclohexane-1-carboxylic acid](/img/structure/B1523456.png)


![2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1523460.png)
![(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine](/img/structure/B1523461.png)

![2-(2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1523465.png)